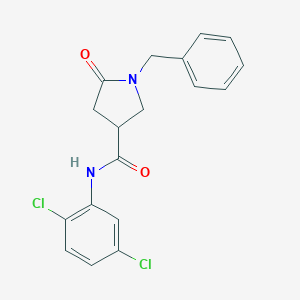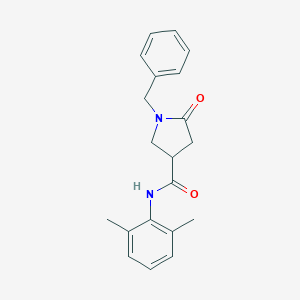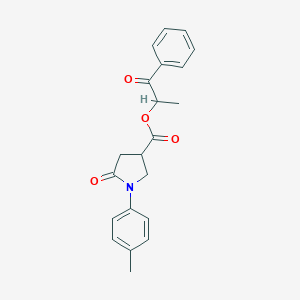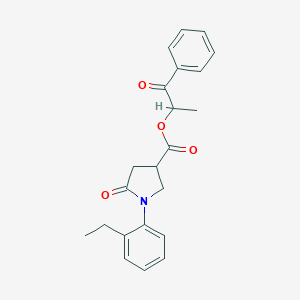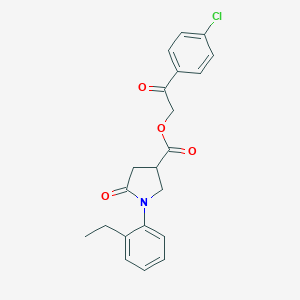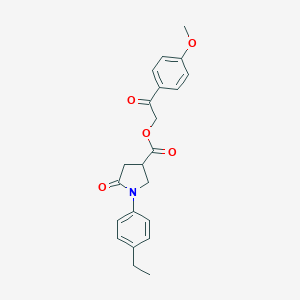
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide, also known as PPMP, is a compound that has shown potential in scientific research applications. PPMP is a small molecule inhibitor of glucosylceramide synthase, an enzyme that plays a critical role in the synthesis of glycosphingolipids. In
Mécanisme D'action
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide inhibits the activity of glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. Glycosphingolipids play a critical role in cell signaling and membrane structure. Inhibition of glucosylceramide synthase leads to a decrease in the synthesis of glycosphingolipids, which can have downstream effects on cellular processes such as apoptosis and autophagy.
Biochemical and physiological effects:
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been shown to have a variety of biochemical and physiological effects. Inhibition of glucosylceramide synthase by 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide leads to a decrease in the synthesis of glycosphingolipids, which can affect cell signaling and membrane structure. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has also been shown to induce apoptosis and autophagy in cancer cells. In addition, 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has also been shown to have low toxicity in vitro and in vivo. However, there are limitations to the use of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide in lab experiments. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide is not specific to glucosylceramide synthase and can inhibit other enzymes involved in lipid metabolism. In addition, 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide can have off-target effects on cellular processes, making it important to use appropriate controls in experiments.
Orientations Futures
There are several future directions for the study of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide. One area of research is the development of more specific inhibitors of glucosylceramide synthase. This could lead to the development of more targeted therapies for diseases such as cancer and neurodegenerative disorders. Another area of research is the study of the downstream effects of glycosphingolipid synthesis inhibition. This could lead to a better understanding of the role of glycosphingolipids in cellular processes and disease pathology. Finally, the use of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide in combination with other therapies could be explored to enhance therapeutic efficacy.
Méthodes De Synthèse
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-pyridinemethanol with 2-phenoxypropanoyl chloride. The resulting intermediate is then treated with lithium aluminum hydride to yield 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide. The synthesis of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been optimized to increase yields and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's disease. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has also been studied for its potential in treating infectious diseases such as malaria and tuberculosis.
Propriétés
Nom du produit |
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C15H16N2O2/c1-12(19-14-5-3-2-4-6-14)15(18)17-11-13-7-9-16-10-8-13/h2-10,12H,11H2,1H3,(H,17,18) |
Clé InChI |
ATNHDXGDUFLBMB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





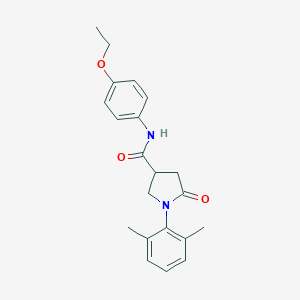
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
